Cas no 1528316-48-4 (3-(2-methylpentyl)azetidine)

3-(2-methylpentyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpentyl)azetidine
- 1528316-48-4
- EN300-1867515
- AKOS018006577
-
- インチ: 1S/C9H19N/c1-3-4-8(2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3
- InChIKey: XVSRWTQEASGQMS-UHFFFAOYSA-N
- ほほえんだ: N1CC(C1)CC(C)CCC
計算された属性
- せいみつぶんしりょう: 141.151749610g/mol
- どういたいしつりょう: 141.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(2-methylpentyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867515-0.25g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1867515-2.5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1867515-1g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1867515-0.5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1867515-5.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1867515-10.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1867515-0.1g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1867515-5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1867515-0.05g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1867515-1.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 1g |
$1299.0 | 2023-06-02 |
3-(2-methylpentyl)azetidine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-(2-methylpentyl)azetidineに関する追加情報
Introduction to Compound with CAS No. 1528316-48-4 and Product Name: 3-(2-methylpentyl)azetidine
The compound with the CAS number 1528316-48-4 is a specialized organic molecule with the product name 3-(2-methylpentyl)azetidine. This compound belongs to the azetidine class, which is a heterocyclic organic compound featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of the 2-methylpentyl side chain in the molecule imparts unique chemical properties that make it of significant interest in various scientific and industrial applications.
3-(2-methylpentyl)azetidine has garnered attention in recent years due to its potential applications in pharmaceutical research and chemical synthesis. The azetidine ring is a versatile structural motif that can be incorporated into more complex molecules, making it a valuable building block in drug discovery. The 2-methylpentyl group enhances the lipophilicity of the compound, which can be advantageous for improving bioavailability in drug formulations.
Recent studies have highlighted the role of azetidine derivatives in medicinal chemistry. The nitrogen atom in the azetidine ring can form hydrogen bonds, making it a suitable scaffold for developing biologically active compounds. Researchers have been exploring how modifications to the side chains, such as the 2-methylpentyl group, can influence the pharmacokinetic properties of azetidine-based drugs. This has led to increased interest in synthesizing and characterizing compounds like 3-(2-methylpentyl)azetidine.
In terms of synthesis, 3-(2-methylpentyl)azetidine can be prepared through various chemical pathways, including cyclization reactions and nucleophilic substitutions. The choice of synthetic route depends on factors such as yield, purity, and scalability. Advanced techniques like catalytic hydrogenation and transition-metal-catalyzed reactions have been employed to optimize the synthesis of this compound. These methods ensure high efficiency and minimal byproduct formation, which are crucial for pharmaceutical-grade materials.
The chemical properties of 3-(2-methylpentyl)azetidine make it a promising candidate for further research in drug development. The azetidine ring can be functionalized at various positions to introduce different pharmacophores, enhancing its potential as an active pharmaceutical ingredient (API). Additionally, the 2-methylpentyl side chain contributes to the compound's solubility and stability, which are critical factors in formulation design.
One of the most exciting applications of azetidine derivatives is their use as intermediates in the synthesis of bioactive molecules. For instance, researchers have investigated how azetidine-based compounds can interact with biological targets such as enzymes and receptors. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which can be fine-tuned by modifying the structure of the molecule. The study of these interactions has led to the development of novel therapeutic agents with improved efficacy and reduced side effects.
Another area where 3-(2-methylpentyl)azetidine shows promise is in materials science. Azetidine derivatives can be incorporated into polymers and coatings to enhance their mechanical strength and thermal stability. These properties are particularly valuable in industrial applications where materials need to withstand harsh conditions. Furthermore, the nitrogen atom in the azetidine ring can act as a cross-linking agent, enabling the formation of complex three-dimensional structures.
Environmental considerations also play a role in the research and application of compounds like 3-(2-methylpentyl)azetidine. Efforts are being made to develop synthetic methods that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes for synthesizing azetidine derivatives, ensuring sustainability throughout their lifecycle.
The future prospects for 3-(2-methylpentyl)azetidine are vast, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions grows, so does the potential for developing innovative drugs and materials based on azetidine chemistry. Collaborative efforts between academia and industry are essential to translate these findings into practical solutions that benefit society.
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